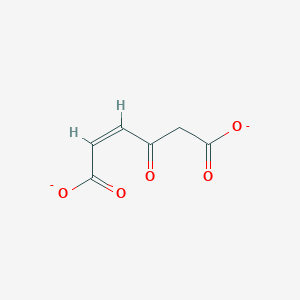

Maleylacetate

説明

Structure

3D Structure

特性

分子式 |

C6H4O5-2 |

|---|---|

分子量 |

156.09 g/mol |

IUPAC名 |

(Z)-4-oxohex-2-enedioate |

InChI |

InChI=1S/C6H6O5/c7-4(3-6(10)11)1-2-5(8)9/h1-2H,3H2,(H,8,9)(H,10,11)/p-2/b2-1- |

InChIキー |

SOXXPQLIZIPMIZ-UPHRSURJSA-L |

SMILES |

C(C(=O)C=CC(=O)[O-])C(=O)[O-] |

異性体SMILES |

C(C(=O)/C=C\C(=O)[O-])C(=O)[O-] |

正規SMILES |

C(C(=O)C=CC(=O)[O-])C(=O)[O-] |

同義語 |

maleoylacetic acid maleylacetate |

製品の起源 |

United States |

Metabolic Pathways and Biological Transformation of Maleylacetate

Role of Maleylacetate in Aromatic Compound Catabolism

The metabolic significance of this compound is underscored by its presence in multiple degradation pathways for both naturally occurring and xenobiotic aromatic compounds. Microorganisms have evolved sophisticated enzymatic machinery to channel these compounds into a few common intermediates, with this compound being a prominent example.

Involvement in Chlorocatechol Degradation Pathways

This compound is a critical metabolite in the degradation of chlorocatechols, which are common intermediates in the breakdown of chlorinated aromatic compounds like chlorobenzenes, chlorosalicylates, and the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). nih.govasm.org In many bacteria, the degradation of chlorocatechols proceeds via a modified ortho-cleavage pathway. asm.orgresearchgate.netnih.gov This pathway involves the intradiol cleavage of chlorocatechols to form chloromuconates. Subsequent enzymatic reactions, including cycloisomerization and hydrolysis, lead to the formation of this compound or substituted maleylacetates. asm.orgresearchgate.net For instance, Pseudomonas sp. strain MT1 degrades 4- and 5-chlorosalicylates via 4-chlorocatechol (B124253) and 3-chloromuconate, which is then converted to this compound. researchgate.netnih.gov Similarly, the degradation of the herbicide chlorpropham (B1668850) can result in the formation of 4-chlorocatechol, which is then cleaved to yield this compound. researchgate.net The enzyme this compound reductase plays a crucial role in these pathways by converting this compound and chloromaleylacetates into 3-oxoadipate (B1233008), thereby connecting the degradation of these chlorinated compounds to central metabolic routes. nih.govuniprot.org

| Precursor Compound | Key Intermediate(s) | Organism Example | Pathway Characteristic |

| 4-Chlorosalicylate | 4-Chlorocatechol, 3-Chloromuconate | Pseudomonas sp. strain MT1 | Novel pathway involving enzymes from both the 3-oxoadipate and chlorocatechol pathways. researchgate.netnih.gov |

| 5-Chlorosalicylate | 4-Chlorocatechol, 3-Chloromuconate | Pseudomonas sp. strain MT1 | Degradation proceeds via a patchwork of reactions from different pathways. nih.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 3,5-Dichlorocatechol (B76880), 2,4-Dichloro-cis,cis-muconate, 2-Chlorothis compound (B1243639) | Cupriavidus necator JMP134 | Involves a series of reactions encoded by tfd genes, leading to the formation of 2-chlorothis compound which is then reduced to this compound. mdpi.com |

| Chlorpropham (CIPC) | 3-Chloroaniline, 4-Chlorocatechol | Burkholderia fungorum FLU100 | Degradation proceeds via ortho-ring cleavage of 4-chlorocatechol to this compound. researchgate.net |

Integration into the 3-Oxoadipate Pathway

The 3-oxoadipate pathway is a central metabolic route for the catabolism of aromatic compounds in many bacteria and fungi. This compound serves as a key entry point into this pathway for a variety of precursor molecules. The enzyme this compound reductase (EC 1.3.1.32) catalyzes the NADH- or NADPH-dependent reduction of this compound to 3-oxoadipate. nih.govebi.ac.uk This reaction is a critical step that channels the carbon from degraded aromatic rings into the tricarboxylic acid (TCA) cycle. The 3-oxoadipate is then further metabolized to succinyl-CoA and acetyl-CoA, which are central metabolites. The integration of various degradation pathways, such as those for chlorocatechols and benzoates, into the 3-oxoadipate pathway via this compound highlights the metabolic versatility of microorganisms in utilizing diverse aromatic carbon sources. nih.govuniprot.org

This compound in the Metabolism of Benzoate (B1203000) and Substituted Benzoates

This compound is an intermediate in the degradation of benzoate and its substituted derivatives in some microorganisms. ebi.ac.ukwikipedia.org For instance, in fungi and yeasts, the catabolism of benzoate can proceed through pathways that generate this compound. ebi.ac.uk In bacteria, the degradation of compounds like 3-chlorobenzoate (B1228886) in Cupriavidus necator JMP134 involves pathways that produce this compound. scite.ai The KEGG (Kyoto Encyclopedia of Genes and Genomes) database lists this compound reductase as an enzyme involved in benzoate degradation. genome.jpkegg.jpgenome.jp This indicates that pathways for benzoate and related compounds converge at the level of this compound before entering the 3-oxoadipate pathway.

Intermediacy in Resorcinol (B1680541) and Hydroxyquinol Catabolism

The degradation of resorcinol and its key intermediate, hydroxyquinol (1,2,4-trihydroxybenzene), also involves the formation of this compound. nih.govnih.gov In bacteria like Pseudomonas putida, resorcinol is hydroxylated to hydroxyquinol, which then undergoes ortho oxygenative cleavage by hydroxyquinol 1,2-dioxygenase to yield this compound. nih.govd-nb.info The this compound is subsequently reduced to 3-oxoadipate by this compound reductase. nih.gov This pathway has also been characterized in Corynebacterium glutamicum, where resorcinol is converted to this compound via hydroxyquinol. nih.govasm.org Hydroxyquinol is also a central intermediate in the degradation of other aromatic compounds, such as certain chlorophenols and dibenzo-p-dioxin, further emphasizing the importance of the hydroxyquinol to this compound conversion step in aromatic catabolism. nih.gov

| Organism | Key Enzymes | Cofactors | Pathway Feature |

| Pseudomonas putida ORC | Resorcinol hydroxylase, Hydroxyquinol 1,2-oxygenase, this compound reductase | NADH | Catabolizes resorcinol via a distinct pathway involving ortho cleavage of hydroxyquinol. nih.gov |

| Corynebacterium glutamicum | Resorcinol hydroxylase, Hydroxyquinol 1,2-dioxygenase, this compound reductase | NADPH, NADH | Employs specific gene clusters for the sequential conversion of resorcinol to this compound. nih.govasm.org |

| Azoarcus anaerobius | Resorcinol hydroxylase, HHQ dehydrogenase | Nitrate (as electron acceptor) | Anaerobic degradation where resorcinol is oxidized to hydroxyhydroquinone (HHQ), which is further oxidized. d-nb.info |

Contribution to the Degradation of Nitrophenols

This compound is a common intermediate in the microbial degradation of nitrophenols, such as p-nitrophenol (PNP). nih.goviwaponline.com Two primary pathways for PNP degradation have been identified, both of which converge at the formation of this compound. frontiersin.org The hydroquinone (B1673460) pathway involves the conversion of PNP to hydroquinone, which is then processed to this compound. nih.govfrontiersin.org The hydroxyquinol pathway proceeds through the formation of 4-nitrocatechol (B145892) and 1,2,4-benzenetriol (B23740) (hydroxyquinol), which is subsequently cleaved to this compound. nih.govfrontiersin.orgnih.gov In both pathways, this compound is ultimately reduced to β-ketoadipate (3-oxoadipate) by this compound reductase, allowing the carbon to be assimilated into central metabolic pathways. nih.govresearchgate.net The presence of these pathways has been documented in various bacteria, including Pseudomonas, Burkholderia, and Arthrobacter species. iwaponline.comresearchgate.net

Biotransformation Mechanisms Leading to and from this compound

The biotransformation of this compound involves a series of enzymatic reactions that are central to the breakdown of complex organic molecules. These mechanisms are predominantly found in bacteria and fungi and are crucial for the detoxification of various environmental pollutants. ebi.ac.ukebi.ac.uk

Formation of this compound from Dienelactones

This compound is primarily formed through the hydrolysis of dienelactones, a reaction catalyzed by the enzyme dienelactone hydrolase (DLH). ebi.ac.uk This process is a key step in the degradation pathway of chloroaromatic compounds. researchgate.net The reaction involves the cleavage of the lactone ring of cis- or trans-dienelactone to yield this compound. asm.orgnih.gov

Dienelactone hydrolase belongs to the α/β hydrolase superfamily but uniquely utilizes a Cys-His-Asp catalytic triad (B1167595) instead of the more common Ser-His-Asp triad. ebi.ac.uk The catalytic mechanism involves the nucleophilic attack of a cysteine residue on the substrate's lactone group, leading to the formation of an acyl-enzyme intermediate, which is subsequently hydrolyzed to release this compound. ebi.ac.uk

| Enzyme | Substrate(s) | Product(s) | Organism Example |

| Dienelactone Hydrolase (DLH) | cis-Dienelactone (B1242186), trans-Dienelactone, Water | This compound, Hydron | Pseudomonas knackmussii B13, Cupriavidus necator JMP134 |

Conversion of this compound to 3-Oxoadipate

The conversion of this compound to 3-oxoadipate is a reductive step catalyzed by the enzyme this compound reductase (MAR). ebi.ac.ukwikipedia.org This reaction is NAD(P)H-dependent and involves the reduction of the carbon-carbon double bond in this compound. ebi.ac.ukwikipedia.org 3-Oxoadipate is a central intermediate that can then be channeled into the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net

This compound reductase plays a significant role in the degradation of various aromatic compounds, including phenol, benzoate, and resorcinol, in both bacteria and fungi. ebi.ac.ukoup.com The enzyme has a molecular weight of approximately 37.6 kDa and is a member of the iron-containing alcohol dehydrogenase family. cabidigitallibrary.orgjebas.org

| Enzyme | Substrate(s) | Product(s) | Cofactor(s) | Organism Example |

| This compound Reductase (MAR) | This compound | 3-Oxoadipate | NADH or NADPH | Trichosporon cutaneum, Pseudomonas sp. strain PNPG3 |

Reductive Dehalogenation of Chlorinated this compound Derivatives

In the biodegradation of chlorinated aromatic compounds, chlorinated derivatives of this compound, such as 2-chlorothis compound, are formed. researchgate.netasm.org this compound reductase also catalyzes the reductive dehalogenation of these compounds. ebi.ac.ukasm.org This process is crucial for the detoxification of these xenobiotic substances. d-nb.info

The reaction with 2-chlorothis compound proceeds in two steps. First, the enzyme catalyzes an NAD(P)H-dependent dechlorination to form this compound. ebi.ac.ukasm.org Subsequently, the newly formed this compound is reduced to 3-oxoadipate in a second NAD(P)H-dependent step. asm.orgasm.org This two-step mechanism is characteristic for halogenated maleylacetates substituted at the second carbon position. vulcanchem.com The efficiency of this reaction can be influenced by the nature of the halogen substituent. asm.org

| Enzyme | Substrate(s) | Intermediate | Final Product | Cofactor(s) | Organism Example |

| This compound Reductase (MAR) | 2-Chlorothis compound | This compound | 3-Oxoadipate | 2 NADH or 2 NADPH | Rhodococcus opacus 1CP, Sphingobium chlorophenolicum L-1 |

Enzymatic Systems and Reaction Mechanisms Associated with Maleylacetate

Maleylacetate Reductase (EC 1.3.1.32)

This compound reductase (EC 1.3.1.32) is a key enzyme in the family of oxidoreductases. wikipedia.org It plays a crucial role in the aerobic microbial degradation of a wide array of aromatic compounds, including phenol, resorcinol (B1680541), benzoate (B1203000), and more complex xenobiotics carrying substituents like halogen, nitro, or sulfo groups. ebi.ac.uknih.goviucr.orgasm.org The enzyme's primary function is to channel metabolites into the 3-oxoadipate (B1233008) pathway, a central metabolic route. uniprot.orgnih.gov It achieves this by catalyzing the reduction of a carbon-carbon double bond in this compound to form 3-oxoadipate. ebi.ac.uknih.govnih.gov This reaction is significant as it bridges the catabolism of both chlorinated and non-chlorinated aromatic compounds. asm.orgnih.gov The systematic name for this enzyme class is 3-oxoadipate:NAD(P)+ oxidoreductase. wikipedia.org

Catalytic Mechanism and Substrate Specificity of this compound Reductase

This compound reductase catalyzes the NAD(P)H-dependent reduction of this compound to 3-oxoadipate. wikipedia.orgebi.ac.uk The reaction involves the reduction of the carbon-carbon double bond in the substrate. nih.govnih.gov

For substituted substrates, particularly chlorinated ones like 2-chlorothis compound (B1243639), the enzyme performs a two-step reaction. It first catalyzes a reductive dehalogenation of 2-chlorothis compound to yield this compound as an intermediate. ebi.ac.uknih.govnih.gov This initial step consumes one molecule of the coenzyme (NADH or NADPH). nih.govnih.gov Subsequently, the newly formed this compound is reduced to 3-oxoadipate, a reaction that consumes a second coenzyme molecule. nih.govnih.gov This dual function of dehalogenation and reduction allows organisms to process halogenated aromatic compounds. nih.gov

The enzyme exhibits specificity for its substrates. In addition to this compound and 2-chlorothis compound, various substituted maleylacetates, such as 2-methylthis compound, are reduced at significant rates. asm.orgnih.gov Studies on the enzyme from Pseudomonas sp. strain B13 showed it reduces this compound and 2-chlorothis compound with similar efficiencies. nih.gov Similarly, the enzyme from Alcaligenes eutrophus JMP134 converts both substrates with comparable efficiency. nih.gov However, the enzyme can be inhibited by thiol-blocking reagents like p-chloromercuribenzoate, suggesting that cysteine residues are essential for its catalytic activity. ebi.ac.uknih.govresearchgate.net

Coenzyme Dependencies (NADH vs. NADPH) in this compound Reduction

This compound reductase can utilize either nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as a coenzyme for its reductive catalysis. wikipedia.orgebi.ac.uknih.govasm.org However, many characterized this compound reductases show a distinct preference for NADH over NADPH. uniprot.orgnih.govresearchgate.net

For instance, the this compound reductase from Alcaligenes eutrophus JMP134 prefers NADH as its cosubstrate. nih.gov Likewise, the enzyme from Pseudomonas sp. strain B13 can use NADPH, but its affinity for NADH is higher, as indicated by a lower Km value (30 µM for NADH versus 77 µM for NADPH). nih.gov The structural basis for this preference lies in the coenzyme-binding site. rcsb.org A highly conserved binding motif for NADH (sequence: LSTPEQ) has been identified in many this compound reductases. researchgate.net In NADP-dependent enzymes, the binding of the extra phosphate group of NADPH is often mediated by an ionic interaction with a basic amino acid residue, such as lysine. researchgate.netwikipedia.org The absence of such a feature in the coenzyme-binding pocket of many this compound reductases explains their preference for NADH. researchgate.net

Characterization of this compound Reductase from Diverse Microbial Sources

This compound reductase has been identified and characterized from a variety of microbial sources, reflecting its widespread importance in the degradation of aromatic compounds. Genes encoding this enzyme have been analyzed primarily in proteobacteria that utilize chloroaromatic compounds, but also in gram-positive bacteria. nih.gov The enzyme often exists as a homodimer. ebi.ac.uknih.gov

Rhodococcus opacus this compound Reductase (MacA)

In the gram-positive bacterium Rhodococcus opacus 1CP, a chlorophenol-degrading strain, the this compound reductase is encoded by the macA gene. nih.gov This enzyme is involved in the catabolism of aromatic compounds, including those with unusual substituents like halogen atoms. nih.govnih.gov Like its proteobacterial counterparts, MacA can convert 2-chlorothis compound to this compound through reductive dehalogenation. nih.govnih.gov Sequence analysis shows that the MacA protein is relatively distantly related to those from proteobacteria, sharing about 42% to 44% identical amino acid positions. nih.govnih.gov Notably, the macA gene in R. opacus is not located within a specialized gene cluster for chlorocatechol degradation, unlike in many proteobacteria. nih.govasm.orgnih.gov

Pseudomonas spp. This compound Reductase Variants

This compound reductases from various Pseudomonas species have been extensively studied. In Pseudomonas sp. strain B13, the enzyme was purified and found to be a dimer of two identical 37 kDa subunits. nih.gov It exhibits optimal activity at a pH of 5.4 and a temperature of 50°C. nih.gov The gene encoding this enzyme, clcE, was cloned and found to encode a protein of 352 amino acids. nih.gov The ClcE protein shares significant sequence similarity with other this compound reductases, such as TcbF from Pseudomonas sp. strain P51 (59.4% identity) and TfdF from plasmid pJP4 (55.1% identity). nih.gov The function of TcbF as a this compound reductase was also confirmed. nih.gov Enzymes from different Pseudomonas strains, such as B13 and aeruginosa RHO1, show high similarity in their substrate specificities. asm.org

Table 1: Properties of this compound Reductase from Pseudomonas sp. strain B13

| Property | Value | Reference |

|---|---|---|

| Structure | Dimer of identical subunits | nih.gov |

| Subunit Mr | 37,000 Da | nih.gov |

| Native Mr | 74,000 Da | nih.gov |

| Optimal pH | 5.4 | nih.gov |

| Optimal Temperature | 50°C | nih.gov |

| pI | 7.0 | nih.gov |

Table 2: Kinetic Parameters of this compound Reductase from Pseudomonas sp. strain B13

| Substrate | Km (µM) | Vmax (U/mg) | Reference |

|---|---|---|---|

| This compound | 58 | 832 | nih.gov |

| NADH | 30 | - | nih.gov |

| NADPH | 77 | ~832 | nih.gov |

Rhizobium sp. This compound Reductase (GraC)

In Rhizobium sp. strain MTP-10005, the this compound reductase, designated GraC, is integral to the catabolic pathway of γ-resorcylate (2,6-dihydroxybenzoate). nih.govasm.org The enzyme is encoded by the graC gene, which is part of the gra gene cluster responsible for γ-resorcylate catabolism. nih.govasm.org The GraC enzyme catalyzes the reduction of this compound to 3-oxoadipate. nih.govuniprot.org

Structurally, GraC is a homodimer, with each subunit comprising two domains: an N-terminal NADH-binding domain and a C-terminal active-site domain. nih.govresearchgate.net X-ray crystallography has revealed that the enzyme undergoes a conformational change upon binding its substrate and coenzyme, shifting from an "open" to a "closed" state. researchgate.netkyoto-u.ac.jp Mutational analyses have identified specific amino acid residues as crucial for catalysis. A highly conserved cysteine residue (Cys242) is thought to be necessary for catalytic activity. nih.govasm.org Additionally, His243 has been proposed as a key catalytic residue. researchgate.net

Sphingobium chlorophenolicum this compound Reductase (PcpE)

In Sphingobium chlorophenolicum, the enzyme responsible for the final steps in the pentachlorophenol (B1679276) (PCP) degradation pathway is this compound reductase, designated as PcpE. nih.govresearchgate.net This enzyme carries out two consecutive reductive reactions. First, it catalyzes the reductive dehalogenation of 2-chlorothis compound to produce this compound. nih.govresearchgate.netebi.ac.ukresearchgate.net Subsequently, it reduces this compound to 3-oxoadipate, which can then enter the tricarboxylic acid (TCA) cycle for complete mineralization. nih.govresearchgate.netebi.ac.ukresearchgate.netmdpi.com Each of these reductive steps requires one molecule of NADH as a cosubstrate. ebi.ac.ukresearchgate.net

The gene encoding PcpE, pcpE, has been cloned and overexpressed in Escherichia coli for detailed characterization. nih.govresearchgate.net The purified recombinant PcpE is a homodimer and exhibits optimal activity at a pH of 7.0. nih.gov Structural modeling and site-directed mutagenesis studies have provided insights into its catalytic mechanism. The putative active site is situated in a positively charged channel at the interface of the enzyme's two domains. researchgate.net The binding of substrates, 2-chlorothis compound and this compound, involves several basic amino acid residues. researchgate.net Specifically, His172 and Lys238 have been identified as essential for the catalytic activity of PcpE. ebi.ac.ukresearchgate.net

This compound Reductase in Alcaligenes eutrophus (TfdF)

In Alcaligenes eutrophus JMP134 (now known as Cupriavidus necator JMP134), this compound reductase plays a crucial role in the degradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). mdpi.comasm.orgnih.gov The gene encoding this enzyme is designated as tfdF. mdpi.com The TfdF enzyme is responsible for converting 2-chlorothis compound to 3-oxoadipate via a this compound intermediate, thereby funneling the breakdown products into the 3-oxoadipate pathway. mdpi.comasm.orgnih.govscience.gov

The this compound reductase from A. eutrophus JMP134 has been purified and characterized. It is a dimer composed of two identical subunits, each with a molecular weight of approximately 35 kDa. nih.gov The enzyme shows a preference for NADH over NADPH as a cosubstrate. nih.gov A comparison of the N-terminal amino acid sequence of the purified this compound reductase revealed a high degree of similarity to the protein encoded by the tfdF gene, confirming its identity. asm.orgnih.gov

Kinetic Analysis of this compound Reductase Activity

Kinetic studies of this compound reductases from different bacterial species have provided valuable data on their substrate specificity and catalytic efficiency.

For the PcpE enzyme from Sphingobium chlorophenolicum, the kinetic parameters for the reduction of this compound at its optimal pH of 7.0 have been determined. nih.govresearchgate.net The Michaelis constant (K_m) was found to be 0.09 ± 0.04 mM, and the catalytic rate constant (k_cat) was 1.2 ± 0.3 s⁻¹. nih.gov

The this compound reductase (TfdF) from Alcaligenes eutrophus JMP134 demonstrates similar efficiencies for both this compound and 2-chlorothis compound. nih.gov With NADH as the cosubstrate, the K_m for both substrates was determined to be 31 µM. nih.gov The k_cat values were 8,785 min⁻¹ for this compound and 7,280 min⁻¹ for 2-chlorothis compound. nih.gov

In Rhodococcus opacus 1CP, the this compound reductase MacA also converts both this compound and 2-chlorothis compound. asm.org During the conversion of 2-chlorothis compound, this compound is formed as an intermediate, and the reaction consumes twice the amount of NADH compared to the reduction of this compound alone. asm.org

Below is a table summarizing the kinetic parameters of this compound reductase from different bacterial sources.

| Enzyme (Organism) | Substrate | K_m (mM) | k_cat (s⁻¹) | Cosubstrate |

| PcpE (S. chlorophenolicum) | This compound | 0.09 | 1.2 | NADH |

| TfdF (A. eutrophus) | This compound | 0.031 | 146.4 | NADH |

| TfdF (A. eutrophus) | 2-Chlorothis compound | 0.031 | 121.3 | NADH |

Enzyme Regulation and Inhibitory Studies

The activity of this compound reductase is subject to regulation and can be inhibited by certain compounds. Studies on the this compound reductase from Alcaligenes eutrophus JMP134 have shown that the enzyme is inactivated by p-chloromercuribenzoate, a thiol-blocking reagent. asm.orgnih.govebi.ac.uk This suggests the presence of a crucial cysteine residue for its catalytic activity. ebi.ac.uk However, the enzyme's activity is not affected by metal chelators such as EDTA and 1,10-phenanthroline, nor by the reducing agent dithiothreitol. asm.orgnih.gov

In the case of Sphingobium chlorophenolicum, the expression of the pcpE gene, along with other genes in the pentachlorophenol degradation pathway like pcpA and pcpB, is transcriptionally controlled by the LysR-type transcriptional regulator, PcpR. mdpi.com Interestingly, the PcpE enzyme itself is inhibited by pentachlorophenol in a concentration-dependent manner. researchgate.net This represents a form of feedback inhibition where a precursor of the metabolic pathway inhibits an enzyme further down the line. teachmephysiology.com

Ancillary Enzymes in this compound Metabolism

The formation of this compound is often preceded by the action of other enzymes that prepare the substrate for the final reductive steps.

Chlorocatechol 1,2-Dioxygenase Activity Preceding this compound Formation

In many degradation pathways of chloroaromatic compounds, chlorocatechol 1,2-dioxygenase is a key enzyme that initiates the breakdown of the aromatic ring. nih.govnih.gov This enzyme catalyzes the ortho-cleavage of chlorocatechols to form chloromuconates. mdpi.comnih.gov For instance, in the degradation of 2,4-D, the TfdC enzyme, a chlorocatechol 1,2-dioxygenase, cleaves 3,5-dichlorocatechol (B76880) to produce 2,4-dichloro-cis,cis-muconate. mdpi.com This product is then further metabolized through a series of enzymatic steps, eventually leading to the formation of this compound. mdpi.comnih.gov The activity of chlorocatechol 1,2-dioxygenase is a rate-limiting step in the degradation of chlorocatechols. nih.gov

In some bacteria, such as Pseudomonas sp. strain MT1, a novel pathway for the degradation of chlorosalicylates involves a catechol 1,2-dioxygenase that acts on 4-chlorocatechol (B124253) to produce 3-chloromuconate, which is subsequently converted to this compound. nih.gov

Dienelactone Hydrolase (DLH) Function in this compound Generation

Dienelactone hydrolase (DLH) is another important enzyme in the pathway leading to this compound. nih.govresearchgate.net It catalyzes the hydrolysis of dienelactones to form this compound. nih.govresearchgate.netnih.govebi.ac.uk For example, in the 2,4-D degradation pathway, the TfdE enzyme, a dienelactone hydrolase, converts 2-chlorodienelactone to 2-chlorothis compound. mdpi.complos.org This product is then the substrate for this compound reductase.

The catalytic mechanism of DLH involves a catalytic triad (B1167595) of Cys-His-Asp. nih.govebi.ac.uk The cysteine residue acts as a nucleophile, attacking the lactone ring of the substrate to form a covalent acyl-enzyme intermediate, which is then hydrolyzed to release this compound. nih.govebi.ac.uk Different types of DLHs exist, with varying specificities for cis- and trans-dienelactones. plos.org For instance, the DLH from Cupriavidus necator JMP134 is active against both isomers. plos.org

Muconate Cycloisomerase and its Role in this compound Precursors

Muconate cycloisomerase (EC 5.5.1.1) is a critical enzyme in the bacterial degradation of aromatic compounds, primarily catalyzing the cycloisomerization of cis,cis-muconate (B1241781) to muconolactone (B1205914) as a key step in the β-ketoadipate pathway. nih.govontosight.ai While this enzyme does not directly produce this compound, it and its homologs, chloromuconate cycloisomerases (EC 5.5.1.7), play an essential role in processing substrates that are precursors to this compound, particularly in the catabolism of chloroaromatic compounds. nih.govasm.org

The degradation of many chloroaromatic substances proceeds through chlorocatechols, which undergo ortho ring cleavage to yield chloro-substituted cis,cis-muconates. nih.gov Chloromuconate cycloisomerases then catalyze the cycloisomerization of these intermediates. nih.gov This reaction can be complex, involving both cycloisomerization and dehalogenation to form dienelactones. nih.govresearchgate.net For instance, in some pathways, 2-chloro-cis,cis-muconate (B1241311) is converted to 5-chloromuconolactone, which is then dehalogenated by a dedicated enzyme to produce cis-dienelactone (B1242186). asm.org

This resulting dienelactone is the direct precursor to this compound in this pathway. An enzyme known as dienelactone hydrolase (EC 3.1.1.45) acts upon the dienelactone, cleaving the lactone ring to yield this compound. asm.org The this compound is then typically reduced by this compound reductase to 3-oxoadipate, allowing it to enter central metabolic pathways. asm.org Therefore, the role of muconate cycloisomerase and its homologs is to produce the necessary dienelactone intermediate from muconate precursors, which is subsequently converted to this compound. asm.org A proposed mechanism even suggests the combined action of muconate cycloisomerase and a hydrolase can convert 3-chloromuconate to this compound, circumventing the formation of other byproducts. researchgate.net

| Enzyme | EC Number | Substrate(s) | Product(s) |

|---|---|---|---|

| Muconate Cycloisomerase | 5.5.1.1 | cis,cis-Muconate, 2-Chloro-cis,cis-muconate | Muconolactone, Chloromuconolactone |

| Chloromuconate Cycloisomerase | 5.5.1.7 | Chloro-substituted cis,cis-muconates | Dienelactones, Chloromuconolactones |

| Dienelactone Hydrolase | 3.1.1.45 | cis-Dienelactone, trans-Dienelactone | This compound |

| This compound Reductase | 1.3.1.32 | This compound | 3-Oxoadipate |

Benzenetriol Dioxygenases and their Link to this compound Synthesis

Benzenetriol dioxygenases represent a direct enzymatic route for the synthesis of this compound. These enzymes are a class of non-heme iron dioxygenases that catalyze the aromatic ring cleavage of 1,2,4-benzenetriol (B23740) (also known as hydroxyquinol). nih.govresearchgate.netresearchgate.net This reaction is a crucial step in the aerobic degradation pathways of numerous phenolic and nitroaromatic compounds, such as p-nitrophenol (PNP) and 2,4,5-trichlorophenoxyacetic acid. researchgate.netresearchgate.net

The mechanism involves an intradiol cleavage, where the enzyme incorporates molecular oxygen and breaks the bond between the two adjacent hydroxyl-bearing carbons (C1 and C2) of the 1,2,4-benzenetriol ring. nih.govresearchgate.net This ring fission event directly yields this compound. asm.orgplos.org The formation of this compound can be monitored spectrophotometrically, as it has a characteristic maximum absorbance at approximately 240-243 nm. asm.orgplos.org

Benzenetriol dioxygenases have been identified and characterized in various bacteria, including species of Burkholderia, Pseudomonas, and Rhodococcus. nih.govplos.org For example, in the degradation of p-nitrophenol by certain bacteria, the pathway proceeds through the formation of 1,2,4-benzenetriol, which is then converted to this compound by benzenetriol dioxygenase. researchgate.netresearchgate.net Similarly, the degradation of resorcinol in some organisms like Pseudomonas putida involves its conversion to 1,2,4-benzenetriol, which is subsequently cleaved by a dioxygenase to produce this compound. d-nb.info The this compound formed is then funneled into the β-ketoadipate pathway via the action of this compound reductase. researchgate.net

| Enzyme | EC Number | Substrate | Reaction Type | Product |

|---|---|---|---|---|

| Benzenetriol Dioxygenase | Not formally assigned; often 1.13.11.- | 1,2,4-Benzenetriol (Hydroxyquinol) | Intradiol Ring Cleavage | This compound |

Genetics and Regulation of Maleylacetate Metabolism

Identification and Characterization of Genes Encoding Maleylacetate Reductases

This compound reductase is a key enzyme that catalyzes the conversion of this compound to 3-oxoadipate (B1233008), a crucial step in the degradation of various aromatic compounds. Several genes encoding this enzyme have been identified and characterized in different bacteria.

macA : The gene macA encodes this compound reductase in Pseudomonas sp. strain R. This enzyme is involved in the degradation of 2,4-dichlorophenoxyacetate.

tfdF : In the well-studied 2,4-D degradation pathway of Cupriavidus necator JMP134 (formerly Ralstonia eutropha JMP134), the gene tfdF is responsible for encoding this compound reductase. This gene is part of the tfd gene cluster located on the pJP4 plasmid.

tftE : The gene tftE from Burkholderia sp. strain DNT encodes a this compound reductase involved in the degradation of 2,4,5-trichlorophenoxyacetate.

graC : In Comamonas sp. strain E6, the graC gene encodes a this compound reductase that is part of the gentisate pathway.

scaC : The scaC gene in Streptomyces coelicolor encodes a this compound reductase essential for the catabolism of aromatic compounds.

These enzymes typically utilize NADH or NADPH as a cofactor to reduce this compound. The characterization of these genes has been fundamental to understanding the diversity of aromatic degradation pathways.

| Gene | Organism | Encoded Enzyme | Pathway Involvement |

| macA | Pseudomonas sp. strain R | This compound Reductase | 2,4-Dichlorophenoxyacetate degradation |

| tfdF | Cupriavidus necator JMP134 | This compound Reductase | 2,4-Dichlorophenoxyacetate degradation |

| tftE | Burkholderia sp. strain DNT | This compound Reductase | 2,4,5-Trichlorophenoxyacetate degradation |

| graC | Comamonas sp. strain E6 | This compound Reductase | Gentisate degradation |

| scaC | Streptomyces coelicolor | This compound Reductase | Aromatic compound catabolism |

Genomic Organization of this compound-Related Gene Clusters and Operons

The genes involved in this compound metabolism are often found organized in clusters or operons on bacterial chromosomes or plasmids. This organization allows for coordinated regulation of the pathway.

For instance, in the case of 2,4-D degradation by C. necator JMP134, the tfd genes are located on the conjugative plasmid pJP4. The tfdF gene is part of the tfdCDEFB operon, which encodes the enzymes for the conversion of chlorocatechol to succinyl-CoA and acetyl-CoA. This clustering ensures that all the necessary enzymes are expressed together when the pathway is induced.

Similarly, in other bacteria, genes for the transport of aromatic compounds, the upper pathway enzymes that convert them to central intermediates, and the lower pathway enzymes, including this compound reductase, are frequently co-located. This genomic architecture is a common feature of catabolic pathways and facilitates efficient regulation and horizontal gene transfer.

Transcriptional Regulation of Enzymes Involved in this compound Pathways

The expression of genes encoding enzymes of the this compound pathway is tightly regulated at the transcriptional level. This regulation ensures that the enzymes are synthesized only when their substrate is present, preventing wasteful energy expenditure.

A common regulatory mechanism involves LysR-type transcriptional regulators (LTTRs). For example, the expression of the tfd operons in C. necator JMP134 is controlled by two LTTRs, TfdR and TfdS. TfdR activates the expression of the tfdA gene and the tfdCDEFB operon in the presence of the inducer molecule 2,4-dichlorophenoxyacetyl-CoA. TfdS is also involved in regulating the tfd genes.

In many cases, the intermediate compounds of the pathway, or derivatives thereof, act as inducers. For instance, cis,cis-muconate (B1241781) can act as an inducer for the expression of genes in the catechol branch of the 3-oxoadipate pathway. This ensures a coordinated response to the presence of the initial aromatic substrate.

Horizontal Gene Transfer and Evolutionary Aspects of this compound Metabolic Genes

The genes for this compound metabolism are often located on mobile genetic elements such as plasmids and transposons. This facilitates their transfer between different bacterial species through horizontal gene transfer (HGT). HGT is a major driving force in the evolution of catabolic pathways, allowing bacteria to rapidly acquire the ability to degrade novel or xenobiotic compounds.

The pJP4 plasmid, carrying the tfd genes for 2,4-D degradation, is a prime example of a catabolic plasmid that can be transferred between different bacterial genera. The presence of similar this compound reductase genes and associated pathway genes in diverse bacteria is strong evidence for the role of HGT in their dissemination.

The evolution of these pathways has likely involved the recruitment of enzymes from different metabolic routes and their subsequent adaptation to new substrates. The modular nature of the gene clusters allows for the assembly of new pathways through the combination of different genetic modules.

Mutational Analysis and Functional Genomics of this compound-Associated Loci

For example, a knockout mutation in the tfdF gene in C. necator JMP134 would result in the inability of the bacterium to grow on 2,4-D as a sole carbon source and would lead to the accumulation of this compound. Such studies confirm the essential role of this compound reductase in the pathway.

Advanced Methodologies for Maleylacetate Research

Spectroscopic Techniques for Investigating Maleylacetate Transformation

Spectroscopic methods are indispensable for real-time monitoring and structural elucidation of molecules involved in the this compound pathway.

UV-Visible spectroscopy is a powerful tool for monitoring the kinetics of enzymatic reactions involving this compound. spectroscopyonline.comjascoinc.com This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a sample. technologynetworks.com The concentration of a substance in a solution is directly proportional to its absorbance at a specific wavelength, a principle described by the Beer-Lambert law. thermofisher.com

In the context of this compound, researchers can monitor the progress of a reaction by observing the change in absorbance at a wavelength where either the reactant or the product has a distinct absorption maximum. spectroscopyonline.com For instance, the transformation of a substrate to this compound, or the subsequent conversion of this compound to another compound, can be followed over time. thermofisher.com By plotting absorbance versus time, the initial rate of the reaction can be determined. thermofisher.com This data is fundamental for calculating key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which provide insights into enzyme efficiency and substrate affinity. jascoinc.com The technique is advantageous due to its non-destructive nature and the ability to perform continuous measurements, making it ideal for studying the dynamic aspects of this compound metabolism. spectroscopyonline.com

A summary of typical UV-Visible spectroscopy applications in this compound research is presented in Table 1.

| Application | Principle | Typical Wavelength (nm) | Information Gained |

| Monitoring enzyme activity | Measures the rate of formation or disappearance of a chromophoric substrate or product. | Dependent on the specific substrate/product | Enzyme kinetics (Km, Vmax), specific activity |

| Quantifying this compound | Utilizes the characteristic absorbance of this compound. | ~240-330 nm | Concentration of this compound in a sample |

| Studying reaction mechanisms | Observes the appearance and disappearance of intermediates. | Scanned across a range of wavelengths | Identification of transient species, pathway elucidation |

Table 1: Applications of UV-Visible Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of molecules and the detailed mapping of metabolic pathways. numberanalytics.comnih.gov It provides information about the chemical environment of atomic nuclei, allowing for the precise identification of compounds in a mixture. numberanalytics.com For this compound research, NMR is particularly valuable for confirming the identity of intermediates and end-products in degradation pathways. researchgate.netcore.ac.uk

One-dimensional (1D) NMR, such as ¹H and ¹³C NMR, provides fundamental structural information. nih.gov For example, a ¹H NMR spectrum can show the characteristic signals of the protons in this compound, confirming its presence in a reaction mixture. researchgate.net Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are even more powerful. nih.gov These methods reveal the connectivity between atoms within a molecule, which is crucial for distinguishing between isomers like this compound and other related compounds. nih.gov

Stable isotope labeling, in conjunction with NMR, is a sophisticated approach to trace the flow of atoms through a metabolic pathway. nih.gov By providing a ¹³C-labeled substrate to a biological system, researchers can follow the incorporation of the ¹³C label into downstream metabolites like this compound, providing definitive evidence for the proposed pathway. nih.gov

UV-Visible Spectroscopy for Kinetic Monitoring

Chromatographic Techniques for Metabolic Intermediate Analysis

Chromatography is a separation technique that is essential for isolating and quantifying individual components from complex biological mixtures. shimadzu.comchromtech.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its related metabolites. advancechemjournal.com It separates compounds based on their differential partitioning between a stationary phase (a column packed with solid particles) and a mobile phase (a liquid solvent). shimadzu.comadvancechemjournal.com

In this compound research, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. advancechemjournal.com This allows for the separation of this compound from other polar and nonpolar compounds in a sample. The separated compounds are then detected by a UV detector as they elute from the column. specificpolymers.com The retention time (the time it takes for a compound to pass through the column) is a characteristic feature used for identification, while the peak area is proportional to the concentration, allowing for accurate quantification. specificpolymers.com HPLC is a versatile and robust technique for routine analysis of this compound in various research contexts. asm.org

Key parameters for HPLC analysis of this compound are summarized in Table 2.

| Parameter | Typical Conditions | Purpose |

| Column | C18 reversed-phase | Separation based on polarity |

| Mobile Phase | Acetonitrile/water gradient with an acid (e.g., formic acid) | Elution of compounds from the column |

| Detector | UV-Vis Diode Array Detector (DAD) | Detection and quantification of this compound |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of separation |

| Injection Volume | 5 - 20 µL | Amount of sample introduced into the system |

Table 2: Typical HPLC Parameters for this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While this compound itself is not sufficiently volatile for direct GC analysis, its derivatives can be analyzed. A more significant application of GC-MS in this context is the analysis of downstream metabolites to infer the flux through the this compound pathway.

For instance, after this compound is further metabolized, the resulting smaller, more volatile organic acids can be derivatized and analyzed by GC-MS. This is particularly useful in stable isotope tracing studies. When a ¹³C-labeled aromatic compound is introduced as a starting substrate, the incorporation of ¹³C into the central carbon metabolism can be traced by analyzing the mass spectra of key metabolites like pyruvate (B1213749) and succinate. The specific pattern of ¹³C enrichment in these molecules provides detailed information about the activity of the this compound pathway and its connection to other metabolic routes.

HPLC for Separation and Quantification of this compound in Research Systems

Enzymatic Assays and Purification Strategies for this compound-Related Enzymes

The study of this compound metabolism necessitates the isolation and characterization of the enzymes involved in its transformation. This involves developing specific assays to measure their activity and purification strategies to isolate them from the complex mixture of cellular proteins.

Enzymatic assays for this compound-related enzymes typically rely on the principles of UV-Visible spectroscopy, as described in section 6.1.1. The activity of an enzyme is determined by measuring the rate of change in absorbance of a substrate or product. For example, the activity of this compound reductase can be assayed by monitoring the decrease in absorbance of its cofactor, NADH, at 340 nm.

The purification of these enzymes is a multi-step process that often involves a combination of chromatographic techniques. A typical purification scheme might include:

Cell Lysis: Breaking open the cells to release the proteins.

Clarification: Removing cell debris by centrifugation.

Ammonium Sulfate (B86663) Precipitation: A preliminary step to concentrate the protein of interest.

Ion-Exchange Chromatography: Separating proteins based on their net charge.

Affinity Chromatography: Using a ligand that specifically binds to the enzyme of interest for highly selective purification.

Size-Exclusion Chromatography: Separating proteins based on their size to achieve a final, highly purified sample.

The purity of the enzyme at each step is typically assessed by SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), a technique that separates proteins based on their molecular weight.

Molecular Biology Techniques for Gene Expression and Protein Production

The study of this compound and its role in microbial catabolic pathways relies heavily on the ability to express and purify the enzymes involved in its metabolism. Molecular biology techniques are fundamental to producing these proteins, such as this compound reductase, in sufficient quantities for characterization. Heterologous expression, particularly in host organisms like Escherichia coli, is a widely adopted strategy. nih.govasm.org

The process typically begins with the identification and isolation of the gene encoding the target enzyme from the source organism. For instance, the gene for this compound reductase has been identified in various bacteria, including Pseudomonas sp. strain B13 (clcE), Burkholderia sp. strain SJ98 (pnpD), and Corynebacterium glutamicum (NCgl1112 and NCgl2952). nih.govasm.orgiucr.org Once the gene is identified, it is amplified using the polymerase chain reaction (PCR). researchgate.net

The amplified gene is then cloned into a suitable expression vector, which is a plasmid engineered to carry the foreign gene and facilitate its transcription and translation in the host organism. asm.orgiucr.org These vectors often contain elements like strong promoters (e.g., the T7 promoter) and affinity tags (e.g., a polyhistidine-tag) to control the expression level and simplify the purification of the recombinant protein. nih.govresearchgate.net The resulting recombinant plasmid is then introduced into a host strain of E. coli, such as BL21(DE3), which is genetically equipped to handle the expression of foreign genes. nih.govresearchgate.net

Induction of protein expression is typically achieved by adding a chemical inducer, like isopropyl-β-d-thiogalactoside (IPTG), to the cell culture. asm.orgresearchgate.net Following induction, the cells are harvested, and the recombinant protein is purified from the cellular lysate. Affinity chromatography is a common purification method, especially for tagged proteins. iucr.orgresearchgate.net The purity and molecular weight of the protein are then verified using techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). nih.gov

The functionality of the purified enzyme is confirmed through enzyme assays. For this compound reductase, the activity is typically measured by monitoring the oxidation of a cofactor like NADH or NADPH, which results in a decrease in absorbance at a specific wavelength. nih.govnih.gov These molecular techniques have been instrumental in characterizing this compound reductases from various organisms and understanding their substrate specificity and kinetic properties. nih.govasm.orgresearchgate.net

| Organism | Gene | Expression System | Purification Method | Reference |

| Burkholderia sp. strain SJ98 | pnpD | E. coli BL21 (DE3) with pET28c(+) vector | Affinity Chromatography (His-tag) | iucr.orgresearchgate.net |

| Corynebacterium glutamicum | NCgl1112 | E. coli BL21(DE3) with pET28a vector | Not specified in detail, used cellular lysate | nih.gov |

| Pseudomonas sp. strain B13 | clcE | E. coli with pBluescriptIIKS+ vector | Not specified in detail, used crude extract | asm.org |

| Ralstonia sp. strain T6 | orf1 (tcpD homolog) | E. coli DH10B | Not specified in detail | asm.org |

| Sphingobium chlorophenolicum | pcpE | E. coli BL21-AI | Affinity Chromatography | researchgate.net |

Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structural Determination

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, enabling the determination of high-resolution three-dimensional structures of biological macromolecules in their near-native state. researchgate.netresearchgate.net The method involves flash-freezing a thin layer of a purified protein solution in liquid ethane, which vitrifies the water around the molecules, preserving their natural conformation. researchgate.net These frozen-hydrated samples are then imaged using a transmission electron microscope under cryogenic conditions, with a low electron dose to minimize radiation damage. researchgate.net

The resulting images, which have a very low signal-to-noise ratio, are computationally processed. researchgate.net Thousands of individual particle images are picked, aligned, and averaged to generate a high-resolution 3D reconstruction of the molecule. researchgate.net Recent technological advancements in detectors and image processing software have made it possible to achieve near-atomic resolution for a wide range of proteins and complexes, which was previously only attainable through X-ray crystallography or NMR spectroscopy. researchgate.net

Cryo-EM is particularly advantageous for large, flexible, or heterogeneous complexes that are difficult to crystallize. nih.govasm.org This makes it a powerful potential tool for studying enzymes involved in metabolic pathways, such as the this compound pathway. Understanding the precise architecture of enzymes like gentisate 1,2-dioxygenase or this compound reductase can provide critical insights into their catalytic mechanisms, substrate binding, and regulation. asm.orgoup.com For example, high-resolution structures can reveal the specific amino acid residues that form the active site and interact with substrates and cofactors, guiding rational protein engineering efforts to improve enzyme stability or activity. asm.org

While X-ray crystallography has been successfully used to determine the crystal structure of this compound reductase from Rhizobium sp. at 1.5 Å resolution, providing valuable information on its homodimeric structure and catalytic mechanism, the application of Cryo-EM to this specific enzyme is not yet widely reported. nih.gov However, the rapid advancements in Cryo-EM technology suggest its increasing applicability for the structural analysis of comparatively smaller enzymes, paving the way for faster development of biocatalysts for various biotechnological applications. asm.org The ability of Cryo-EM to capture different conformational states of an enzyme can be particularly insightful for understanding the dynamic processes of substrate binding and catalysis. acs.org

| Technique | Principle | Advantages for Enzyme Research | Resolution | Reference |

| Cryo-Electron Microscopy (Cryo-EM) | Imaging of flash-frozen, vitrified biological samples with an electron microscope. | Applicable to large, flexible, or non-crystalline samples; allows visualization of different conformational states. | Near-atomic (can be < 3 Å) | researchgate.netresearchgate.netasm.org |

| X-ray Crystallography | X-ray diffraction of ordered protein crystals. | Can achieve very high (atomic) resolution. | Atomic (e.g., 1.5 Å for this compound reductase) | nih.gov |

Ecological and Biotechnological Significance of Maleylacetate Metabolism

Maleylacetate in Microbial Degradation of Xenobiotic Compounds

Microorganisms have evolved sophisticated enzymatic machinery to break down complex, often man-made, xenobiotic compounds. This compound frequently appears as a central intermediate in the degradation pathways of many aromatic pollutants. researchgate.net The ability of microbes to channel a wide variety of substituted aromatic compounds into a common metabolic route, such as the 3-oxoadipate (B1233008) pathway via this compound, is a testament to their metabolic versatility. vulcanchem.com This convergence is crucial for the complete mineralization of pollutants that would otherwise persist in the environment. epa.gov

Chlorinated aromatic compounds, including chlorobenzenes, chlorophenols, and certain pesticides like 2,4-dichlorophenoxyacetic acid (2,4-D), are significant environmental pollutants due to their toxicity and persistence. epa.govresearchgate.net The microbial degradation of these compounds often involves a modified ortho-cleavage pathway where the aromatic ring is opened to form substituted muconates, which are then converted to chlorinated maleylacetates. epa.govresearchgate.net

This compound reductase (MAR) plays a critical role in this process. vulcanchem.comcabidigitallibrary.org This enzyme catalyzes the NADH-dependent reduction of this compound to 3-oxoadipate. cabidigitallibrary.orgoup.com In the case of chlorinated pollutants, the corresponding chlorinated this compound intermediates are formed. The MAR enzyme facilitates a reductive dehalogenation step, removing the chlorine atom and converting the toxic intermediate into a non-chlorinated compound that can enter the central tricarboxylic acid (TCA) cycle. vulcanchem.comepa.gov For example, the degradation of 2,4-D can proceed through the formation of 2-chlorothis compound (B1243639), which is then reduced by MAR to this compound, and subsequently to 3-oxoadipate, linking the pollutant's breakdown to the cell's core metabolism. researchgate.net This enzymatic step is a key detoxification reaction in the bioremediation of chloroaromatic-contaminated sites. researchgate.net

Table 1: Examples of Pollutants Degraded via this compound Pathways

| Pollutant | Key Degradation Intermediate | Key Enzyme(s) | Degrading Organism Example |

| Chlorobenzene | 3-Chlorocatechol, 2-Chloro-cis,cis-muconate (B1241311) | Chlorobenzene dioxygenase, this compound Reductase | Pseudomonas sp. P51, Rhodococcus opacus ethz.ch |

| p-Nitrophenol (PNP) | Hydroquinone (B1673460), 1,2,4-Benzenetriol (B23740) | Benzenetriol oxygenase, this compound Reductase | Pseudomonas putida, Pseudomonas cepacia cabidigitallibrary.orgoup.com |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-Dichlorophenol, 3,5-Dichlorocatechol (B76880), 2-Chlorothis compound | tfdA-F gene products, this compound Reductase | Cupriavidus necator JMP134 researchgate.netresearchgate.net |

| 4-Chlorosalicylate & 5-Chlorosalicylate | 4-Chlorocatechol (B124253), 3-Chloromuconate | Salicylate 1-hydroxylase, Catechol 1,2-dioxygenase, this compound Reductase | Pseudomonas sp. strain MT1 nih.gov |

The environmental fate of aromatic compounds is largely determined by microbial activity. epa.gov this compound serves as a collection point for the breakdown products of a diverse range of natural and xenobiotic aromatics. researchgate.net Pathways for compounds like p-nitrophenol, various chlorobenzoates, and chlorosalicylates all converge at the formation of this compound or its substituted derivatives. oup.comnih.gov From there, this compound reductase transforms it into 3-oxoadipate, which is then cleaved and funneled into the TCA cycle for energy production and biomass synthesis. oup.com

The rate of turnover is influenced by various environmental factors, including the availability of nutrients, oxygen, pH, and the presence of microbial populations already acclimated to the pollutant. epa.govoup.com The degradation of these compounds is often a community effort, where consortia of different microbial species may be required to achieve complete mineralization. epa.govchemijournal.com The presence of genes encoding enzymes like this compound reductase in a microbial community can be an indicator of its potential to remediate aromatic pollutants. researchgate.net

Bioremediation of Chlorinated Aromatic Pollutants

Engineering Microbial Pathways for Enhanced this compound Turnover

Given the central role of the this compound pathway in bioremediation, there is significant interest in engineering microorganisms for enhanced degradation capabilities. nih.gov Metabolic engineering aims to optimize cellular processes by modifying metabolic pathways to improve the production of a target substance or, in this context, to increase the rate of pollutant degradation. nih.govmdpi.com

Strategies for enhancing this compound turnover focus on several key areas:

Overexpression of Key Enzymes: Increasing the cellular concentration of rate-limiting enzymes, such as this compound reductase or the initial oxygenases that attack the aromatic ring, can significantly boost the degradation rate.

Redirecting Metabolic Flux: Metabolic pathways can be rewired to channel more substrate through the desired degradation route. nih.gov This can involve deleting genes for competing pathways that might divert intermediates away from the this compound pathway. mdpi.com

Improving Enzyme Properties: Directed evolution techniques can be used to improve the catalytic efficiency, stability, or substrate specificity of enzymes like this compound reductase. acs.org This is particularly useful for creating biocatalysts that are effective against novel or highly recalcitrant pollutants.

Systems and Synthetic Biology: These approaches involve redesigning natural pathways or implementing entirely new, non-natural ones to optimize the conversion of pollutants into harmless products. nih.gov This could involve assembling a pathway with enzymes from different organisms to create a more efficient degradation machine.

By applying these engineering principles, it is possible to develop robust microbial "cell factories" specifically designed for rapid and efficient cleanup of sites contaminated with aromatic compounds that are metabolized via this compound. nih.gov

Industrial Applications of this compound-Transforming Enzymes

The primary enzyme responsible for transforming this compound, this compound reductase (MAR), and other enzymes in the pathway hold potential for various industrial applications, primarily in the field of environmental biotechnology. cabidigitallibrary.org

Bioremediation: The most direct application is in bioremediation technologies. Enzymes like MAR can be used in enzyme-based remediation systems, or more commonly, microorganisms engineered to overexpress these enzymes can be deployed at contaminated sites. researchgate.net The thermostability of some MAR enzymes makes them attractive for use in bioreactors where temperatures may be elevated. cabidigitallibrary.org

Biocatalysis: These enzymes can be harnessed as biocatalysts for green chemistry applications. For instance, the reductive dehalogenation capability of MAR could be exploited in synthetic organic chemistry to perform specific chemical transformations under mild, environmentally friendly conditions.

Biosensors: The genes encoding these enzymes can be used to construct microbial biosensors. By linking the promoter of a gene responsive to a specific pollutant (like those in the this compound pathway) to a reporter gene (e.g., one that produces light or color), it's possible to create a biosensor that signals the presence of that contaminant in an environmental sample. nih.gov

While the large-scale industrial use of isolated this compound-transforming enzymes is still emerging, research into their properties continues to reveal their potential. cabidigitallibrary.org The study of these enzymes provides valuable insights for designing more effective bioremediation strategies and developing novel biocatalytic processes. researchgate.net

Table 2: Properties and Applications of this compound Reductase (MAR)

| Property | Description | Industrial Relevance |

| Catalytic Function | Catalyzes the NADH-dependent reduction of this compound to 3-oxoadipate. cabidigitallibrary.orgoup.com | Core reaction for detoxifying aromatic pollutants and channeling them into central metabolism. Essential for bioremediation. researchgate.net |

| Dehalogenation | Can perform reductive dehalogenation on substituted maleylacetates (e.g., 2-chlorothis compound). vulcanchem.com | Crucial for the breakdown of chlorinated xenobiotics, a major class of environmental pollutants. epa.gov |

| Thermostability | Some variants of the enzyme show stability at higher temperatures. cabidigitallibrary.org | Increases the potential for use in industrial bioreactors which may operate above ambient temperatures, enhancing reaction rates. researchgate.net |

| Substrate Specificity | Shows activity towards a range of substituted maleylacetates. vulcanchem.com | Broadens the range of pollutants that can be targeted for bioremediation. Can be a target for protein engineering to alter specificity. acs.org |

Future Directions in Maleylacetate Research

High-Throughput Screening for Novel Maleylacetate-Transforming Enzymes

The discovery of novel enzymes is fundamental to expanding the biotechnological applications of this compound metabolism. High-throughput screening (HTS) technologies are essential for rapidly analyzing thousands to millions of enzyme variants from diverse sources, such as metagenomic libraries. nih.gov These methods move beyond traditional, low-throughput purification and characterization. researchgate.net

Future HTS campaigns for this compound-transforming enzymes will leverage several advanced platforms:

Droplet-Based Microfluidics: This technology encapsulates single cells or enzymatic reactions in picoliter-volume droplets, allowing for ultra-high-throughput screening (up to 10⁷ variants per day). nih.govmdpi.com Assays can be designed where the transformation of a this compound analog produces a fluorescent signal, enabling fluorescence-activated droplet sorting (FADS) to isolate cells expressing highly active enzymes. researchgate.net

Cell-Based Assays: Engineered reporter strains can be used where the activity of a this compound-transforming enzyme triggers the expression of a fluorescent protein or a survival gene. This allows for screening large mutant libraries via fluorescence-activated cell sorting (FACS). researchgate.net

Advanced Spectroscopic Assays: The development of novel chromogenic or fluorogenic substrates that accurately mimic this compound is crucial for HTS. nih.gov These assays provide a direct readout of enzyme activity and can be adapted to microtiter plate formats for screening large libraries of microbial extracts or engineered enzyme variants. researchgate.netnih.gov

These HTS approaches will accelerate the discovery of enzymes with novel functionalities, such as enhanced stability in industrial conditions, broader substrate specificity, or different cofactor requirements. nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding

To fully comprehend the role of this compound in cellular metabolism, a holistic, systems-level approach is required. nih.gov Multi-omics, the integration of data from genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive snapshot of the flow of biological information from the genetic blueprint to metabolic function. azolifesciences.comnih.gov A single-omics approach is often insufficient to capture the complex regulatory networks that govern metabolic pathways. azolifesciences.com

Future research will increasingly rely on integrated multi-omics strategies to study this compound metabolism:

Identifying Regulatory Networks: By correlating transcriptomic (gene expression) and proteomic (protein abundance) data from cells grown on aromatic compounds, researchers can identify transcription factors and regulatory elements that control the expression of this compound pathway genes.

Mapping Genotype to Phenotype: Integrating genomic data (identifying potential catabolic genes) with metabolomic data (measuring intracellular concentrations of this compound and related metabolites) can directly link genetic potential to metabolic function. nih.gov This helps bridge the gap between the presence of a gene and its actual role in a specific condition. frontlinegenomics.com

Dynamic Modeling: Time-course multi-omics experiments can capture the dynamic response of a cell to an aromatic substrate. This data can be used to build computational models that simulate metabolic flux through the this compound pathway, predicting bottlenecks and identifying targets for metabolic engineering. nih.gov

Publicly available multi-omics data repositories will be invaluable resources for these integrative studies, allowing researchers to analyze and compare datasets across different organisms and experimental conditions. nih.gov

Advanced Enzyme Engineering for Tailored this compound Biotransformations

While nature provides a diverse pool of enzymes, they are often not perfectly suited for industrial applications. alliedacademies.org Advanced enzyme engineering allows scientists to purposefully modify enzymes to enhance their properties for specific biotransformation tasks. alliedacademies.orgnih.gov This is critical for developing robust biocatalysts for bioremediation or the synthesis of value-added chemicals from aromatic feedstocks.

Two primary strategies will continue to drive the engineering of this compound-transforming enzymes:

Directed Evolution: This technique mimics natural selection in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis and then using a high-throughput screen to identify variants with desired improvements, such as higher catalytic activity or stability. alliedacademies.org This approach does not require detailed knowledge of the enzyme's structure.

Rational Design: This method uses detailed knowledge of an enzyme's three-dimensional structure and catalytic mechanism to make targeted changes to its amino acid sequence. alliedacademies.org Computational tools are used to predict how specific mutations will affect enzyme function, allowing for precise modifications to improve properties like substrate specificity.

The synergy of these approaches, often termed semi-rational design, will be particularly powerful for tailoring enzymes like this compound reductase for specific biotransformations, contributing to the growth of green chemistry and sustainable manufacturing. alliedacademies.orgglobenewswire.com

| Engineering Strategy | Principle | Requirement | Application for this compound Enzymes |

| Rational Design | Knowledge-based, targeted modification of amino acid sequence. | Detailed 3D structure and mechanism understanding. | Altering substrate specificity to accept different substituted maleylacetates. |

| Directed Evolution | Mimics natural selection through random mutation and screening. | A high-throughput screening or selection method. | Improving enzyme stability at high temperatures or in organic solvents. |

Computational and AI-Driven Discovery of this compound-Related Mechanisms

The explosion in biological data, combined with advances in artificial intelligence (AI) and machine learning (ML), is revolutionizing biological discovery. nih.govdev.to These computational approaches can analyze vast datasets to identify patterns, predict structures, and simulate biological processes far more efficiently than traditional methods. mdpi.comarxiv.org

In the context of this compound research, AI and computational tools will be instrumental in:

Genome Mining for Novel Enzymes: Machine learning models can be trained on known enzyme sequences to scan entire genomes or metagenomes, identifying novel gene candidates that are likely to encode this compound-transforming enzymes.

Predicting Protein Structure and Function: AI tools like AlphaFold can predict the 3D structure of proteins from their amino acid sequence with high accuracy. harvard.edu This structural information is invaluable for understanding enzyme mechanisms and for guiding rational design efforts.

Molecular Docking and Simulation: Computational simulations can model the interaction between this compound (or its analogs) and the active site of an enzyme. mdpi.com This helps researchers understand the basis of substrate specificity and catalysis, and can be used to virtually screen for potential inhibitors or novel substrates.

Elucidating Reaction Mechanisms: Quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model the chemical reaction catalyzed by an enzyme at the quantum level, providing detailed insights into the transition states and intermediates of this compound transformation.

Integrating Multi-Omics Data: AI algorithms are adept at finding complex, non-linear relationships within large, multi-layered datasets. mdpi.com They can be applied to integrated omics data to uncover novel regulatory mechanisms and metabolic pathways related to this compound that would be missed by conventional analysis. harvard.edu

Q & A

Basic: What experimental methods are used to detect intermediates in maleylacetate degradation pathways?

Answer:

High-performance liquid chromatography (HPLC) is a primary method for identifying intermediates like 5-chlorothis compound or cis-acetylacrylate during enzymatic reduction or spontaneous decomposition of this compound. Reaction mixtures are quenched with acids (e.g., H₃PO₄) at timed intervals to halt enzymatic activity, followed by HPLC analysis with retention time comparisons (3.7 min for 5-chloro-maleylacetate vs. 7.6 min for 2,5-dichlorothis compound) . UV-Vis spectrophotometry at 340 nm monitors NADH consumption, correlating with substrate turnover .

Basic: What is the role of this compound reductase in chloroaromatic compound degradation?

Answer:

this compound reductase (EC 1.3.1.32) catalyzes the NADH-dependent reduction of 2-chlorothis compound, eliminating chloride ions and forming this compound, which enters the 3-oxoadipate pathway. Kinetic studies show a Kₘ of 31 µM and kcat of 7,280 min⁻¹ for 2-chlorothis compound, indicating high substrate specificity . This enzyme is critical in detoxifying chlorinated intermediates during 2,4-D degradation .

Advanced: How are kinetic parameters (Kₘ, Vmax) determined for enzymes acting on halogenated maleylacetates?

Answer:

Enzyme assays use varying substrate concentrations (0.05–0.4 mM) under controlled buffer conditions (e.g., phosphate buffer, pH 7.2). Initial reaction rates are measured via NADH consumption (ΔA340), and data are fitted to the Michaelis-Menten equation. For example, this compound reductase exhibits a Vmax of 8,785 min⁻¹ and Kₘ of 31 µM for this compound . Halide elimination assays (e.g., chloride ion detection) validate substrate-specific activity .

Advanced: How to resolve contradictions in reported degradation pathways of this compound derivatives?

Answer:

Contradictions arise from differences in enzyme sources (e.g., Alcaligenes eutrophus vs. Pseudomonas spp.) or substrate stereochemistry. For example, 2,3-dihalogenated derivatives undergo halide elimination, while 3-chloro derivatives do not . Cross-validate findings using:

- Isotope labeling : Track halogen fate during reduction.

- Mutagenesis studies : Identify active-site residues influencing substrate specificity.

- Comparative genomics : Align enzyme sequences (e.g., TfdF in A. eutrophus vs. homologous reductases) .

Basic: What factors influence this compound stability in experimental systems?

Answer:

this compound decomposes spontaneously under acidic or neutral conditions. At pH 5.3, its half-life is 0.85 hours, forming cis-acetylacrylate and trans-acetylacrylate. Buffered solutions (e.g., Tris-HCl pH 8.5) slow decomposition, with a half-life of 27 hours . Pre-chill reaction mixtures to 4°C and use dark storage to minimize photodegradation .

Advanced: What analytical challenges arise when studying chlorinated this compound derivatives?

Answer:

Chlorinated derivatives (e.g., 2,3,5-trichlorothis compound) are highly unstable, complicating quantification. Mitigate this via:

- Rapid quenching : Immediate acidification post-reaction .

- Derivatization : Stabilize intermediates with trimethylsilyl groups for GC-MS analysis.

- Low-temperature HPLC : Use columns cooled to 10°C to reduce thermal degradation .

Advanced: How to distinguish enzymatic vs. spontaneous reactions in this compound degradation studies?

Answer:

- Control assays : Run parallel reactions without enzymes or NADH.

- pH profiling : Spontaneous decarboxylation dominates below pH 5, while enzymatic reduction occurs optimally at pH 7–8 .

- Kinetic isotope effects : Compare reaction rates using deuterated NADH to confirm enzyme dependency .

Basic: How do structural modifications (e.g., methyl/halogen groups) affect this compound reductase activity?

Answer:

2-halogen substituents (e.g., Cl, Br) are essential for reductase activity, while 3-methyl groups inhibit turnover. For example, 2-chloro-5-methylthis compound is reduced efficiently (kcat = 6,420 min⁻¹), but 2-methyl-3-chloro derivatives show no activity . Steric hindrance and electronic effects at the C2 position dictate substrate compatibility .

Advanced: What methodologies address conflicting data on this compound’s role in the TCA cycle?

Answer:

Discrepancies arise from organism-specific pathways (e.g., Azotobacter spp. vs. A. eutrophus). Resolve via:

- Metabolite tracing : Use ¹³C-labeled this compound to track incorporation into TCA intermediates.

- Knockout strains : Delete mar genes to observe metabolic bottlenecks .

- Proteomics : Compare enzyme expression levels in pathway-competent vs. deficient strains .

Basic: What are best practices for purifying this compound-related enzymes?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。